![molecular formula C13H17N3O3 B5655022 (3S*,4S*)-4-cyclopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5655022.png)
(3S*,4S*)-4-cyclopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinecarboxylic acid
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Overview
Description
Pyrazole and pyrrolidine derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and functional properties. These compounds often serve as key frameworks in the development of new therapeutic agents and materials with novel properties.
Synthesis Analysis
Synthesis of pyrazole derivatives, similar to the compound of interest, typically involves multi-step chemical reactions including cycloadditions, substitutions, and condensations. An example can be seen in the synthesis of pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition reactions under metal-free conditions at room temperature, suggesting a potential pathway for the synthesis of related compounds (Ravi et al., 2017).
Molecular Structure Analysis
X-ray diffraction and density-functional-theory (DFT) calculations are common techniques used to study the molecular structure of pyrazole derivatives. These methods provide insights into the geometric configurations, molecular conformations, and stability of the compounds. For example, studies on pyrazole carboxylic acid esters have revealed detailed molecular geometries and thermodynamic properties, which could be relevant to understanding the structure of the specified compound (Shen et al., 2012).
properties
IUPAC Name |
(3S,4S)-4-cyclopropyl-1-(5-methyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-7-4-11(15-14-7)12(17)16-5-9(8-2-3-8)10(6-16)13(18)19/h4,8-10H,2-3,5-6H2,1H3,(H,14,15)(H,18,19)/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWUPTHDBGNVGM-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CC(C(C2)C(=O)O)C3CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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